molecular formula C25H25FN5O3P B1193424 PF-Alkyne

PF-Alkyne

Cat. No. B1193424
M. Wt: 493.48
InChI Key: LIROJDJXGXISJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-Alkyne is a fluorophosphonate-based probe which specifically and covalently reacts with the tyrosine-111 residue of the Schistosoma japonicum GST (sjGST) tag. PF-Alkyne rapidly and site-selectively immobilizes sjGST fusion proteins.

Scientific Research Applications

  • Catalysis and Synthesis Applications :

    • PF-Alkyne has been used as a catalyst in alkyne hydrosilylation processes. For example, [Cp*Ru(MeCN)3]PF6 has shown efficacy in catalyzing the hydrosilylation of a range of alkynes, with terminal alkynes providing access to alpha-vinylsilane products with good regioselectivity. This process is noted for its clean trans addition and versatility in handling various internal alkyne substrates, including propargylic alcohols and alpha,beta-alkynyl carbonyl compounds, allowing regioselective vinylsilane formation (Trost & Ball, 2005).
  • Materials Science and Polymer Applications :

    • In materials science, PF-Alkyne is employed for enhancing charge-carrier mobility in organic display applications due to its efficient luminescence and high charge carrier mobility. For instance, poly(9,9-dioctylfluorene) (PFO) demonstrates unique packing behavior and organization into distinct supramolecular structures at room temperature, influencing its conductive properties (Prins et al., 2006).
    • Additionally, polysulfone functionalized with phosphonated poly(pentafluorostyrene) (PFS) grafts have shown potential for fuel cell applications. The synthesis involves controlled radical polymerization resulting in alkyne-end functional PFS. This offers a way to tune copolymers' hydrophilic-hydrophobic balance for optimal proton conductivity and mechanical properties in fuel cells (Dimitrov et al., 2012).
  • Environmental Studies and Health Impact Research :

    • PF-Alkyne compounds have been studied for their environmental presence and health impacts. For example, polyfluorinated surfactants (PFS), which can be precursors to poly- and perfluorinated alkyl substances (PFAS), are used to impart oil and water repellency on paper and board for food packaging. This study highlights the diversity of PFS types and emphasizes the need to monitor more PFS types to understand PFAS sources in humans and the environment (Trier et al., 2011).
  • Electronics and Nanotechnology :

    • In the field of electronics and nanotechnology, polyfluorene (PF) single-chain conformation, β conformation, and its stability and chain aggregation have been investigated, particularly in relation to side-chain length changes in the solution dynamic process. These studies help in understanding the effects of alkyl side-chain length on PF's single-chain conformation, contributing to advancements in electronic materials (Liu et al., 2018).

properties

Product Name

PF-Alkyne

Molecular Formula

C25H25FN5O3P

Molecular Weight

493.48

IUPAC Name

Ethyl (4-(4-amino-3-(4-(3-ethynylphenoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)butyl)phosphonofluoridate

InChI

InChI=1S/C25H25FN5O3P/c1-3-18-8-7-9-21(16-18)34-20-12-10-19(11-13-20)23-22-24(27)28-17-29-25(22)31(30-23)14-5-6-15-35(26,32)33-4-2/h1,7-13,16-17H,4-6,14-15H2,2H3,(H2,27,28,29)

InChI Key

LIROJDJXGXISJE-UHFFFAOYSA-N

SMILES

C#CC1=CC(OC2=CC=C(C3=NN(CCCCP(OCC)(F)=O)C4=NC=NC(N)=C43)C=C2)=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PFAlkyne;  PF Alkyne;  PF-Alkyne

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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